4-(1-Ethylcyclopropyl)aniline

Physicochemical Property Optimization Medicinal Chemistry Scaffold Design Lipophilicity Tuning

4-(1-Ethylcyclopropyl)aniline (CAS 2138525-54-7) is a para-substituted aromatic amine with the molecular formula C11H15N (MW 161.24 g/mol). The compound features an aniline core substituted at the para position with a 1-ethylcyclopropyl group, distinguishing it from simpler alkyl-substituted anilines.

Molecular Formula C11H15N
Molecular Weight 161.248
CAS No. 2138525-54-7
Cat. No. B2990540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethylcyclopropyl)aniline
CAS2138525-54-7
Molecular FormulaC11H15N
Molecular Weight161.248
Structural Identifiers
SMILESCCC1(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3
InChIKeyUITQJRDFMPJPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Ethylcyclopropyl)aniline (CAS 2138525-54-7): A Cyclopropane-Containing para-Substituted Aniline Scaffold


4-(1-Ethylcyclopropyl)aniline (CAS 2138525-54-7) is a para-substituted aromatic amine with the molecular formula C11H15N (MW 161.24 g/mol) . The compound features an aniline core substituted at the para position with a 1-ethylcyclopropyl group, distinguishing it from simpler alkyl-substituted anilines. It is commercially supplied as a liquid at room temperature with a typical purity of 95% . This scaffold belongs to the class of cyclopropane-containing building blocks, which are increasingly employed in medicinal chemistry to modulate physicochemical properties and improve pharmacokinetic profiles [1].

Scaffold Cyclopropane-containing aniline for physicochemical property modulation
Form Liquid at ambient temperature supports automated handling
Use Context Medicinal chemistry building block for lead optimization and SAR

Why Generic Substitution Fails: 4-(1-Ethylcyclopropyl)aniline Differentiates from Simple Alkyl Anilines


Substituting a generic alkyl aniline, such as 4-ethylaniline (CAS 589-16-2) or 4-cyclopropylaniline (CAS 3158-71-2), for 4-(1-ethylcyclopropyl)aniline is chemically invalid for applications requiring the specific steric and electronic signature of the 1-ethylcyclopropyl group. The cyclopropane ring introduces conformational constraint and unique bond angles (approximately 60° endocyclic, 120° exocyclic) that alter molecular topology and lipophilicity compared to linear alkyl chains [1]. The ethyl substituent on the cyclopropane further increases steric bulk (MW 161.2 vs. 133.2 for 4-cyclopropylaniline) and modulates the electronic environment of the aromatic amine, which can critically impact binding interactions and metabolic susceptibility in downstream applications [2].

Attribute
4-(1-Ethylcyclopropyl)aniline
Common Substitutes
Cyclopropane Constraint
Present: ~60° bond angles, conformational rigidity
Absent in 4-ethylaniline; 4-cyclopropylaniline lacks ethyl steric bulk
Steric & Electronic Profile
1-Ethylcyclopropyl imparts distinct steric and electronic effects
Linear alkyl or unsubstituted cyclopropyl may alter binding interactions
Metabolic Susceptibility
Cyclopropane may shield against oxidative metabolism
Simple alkyl anilines are more prone to CYP450-mediated metabolism

Similar scaffolds may not reproduce specific steric, electronic, or metabolic profiles; substitution requires validation.

Quantitative Differentiation of 4-(1-Ethylcyclopropyl)aniline: Comparative Evidence for Procurement Decisions


Molecular Weight and Lipophilicity Modulation vs. 4-Ethylaniline and 4-Cyclopropylaniline

The incorporation of the 1-ethylcyclopropyl group at the para position substantially increases molecular weight and alters lipophilicity relative to simpler alkyl aniline analogs . While direct experimental clogP/logD values for this specific compound are not publicly available, class-level SAR indicates that cyclopropyl substitution reduces clogP compared to isopropyl (clogP ~1.5) or phenyl (clogP ~2.0) groups, with the ethyl appendage providing additional fine-tuning capacity [1]. This property modulation is critical for optimizing absorption and distribution profiles in early drug discovery.

MW & Lipophilicity
Class-level inference
MW 161.24 g/mol
MW increase 40.06 vs 4-ethylaniline; 28.05 vs 4-cyclopropylaniline
Altered MW and predicted logP influence formulation and solubility strategies
Computed molecular weights; experimental logP not available
Physicochemical Property Optimization Medicinal Chemistry Scaffold Design Lipophilicity Tuning

Enhanced Metabolic Stability Through Cyclopropyl Incorporation

Cyclopropane rings are widely employed to block sites of oxidative metabolism, thereby improving metabolic stability. For instance, replacement of an N-ethyl group, which is prone to CYP450-mediated N-dealkylation, with an N-cyclopropyl group has been demonstrated to enhance metabolic robustness [1]. Although 4-(1-ethylcyclopropyl)aniline itself lacks a directly vulnerable N-alkyl group, the presence of the cyclopropane at the para position may shield the aniline nitrogen or influence overall molecular metabolic fate relative to simple alkyl-substituted anilines [2].

Metabolic Stability
Class-level inference
Cyclopropane ring may reduce CYP-mediated N-dealkylation
May improve metabolic robustness in lead compounds derived from this scaffold
No direct stability data; requires microsomal assay verification
Pharmacokinetics CYP450 Metabolism ADMET Optimization

Steric Bulk and Conformational Constraint vs. 3-Positional Isomer

The para-substituted 4-(1-ethylcyclopropyl)aniline (CAS 2138525-54-7) differs fundamentally from its meta-substituted isomer 3-(1-ethylcyclopropyl)aniline (CAS 2138027-47-9) . The para orientation projects the bulky 1-ethylcyclopropyl group linearly away from the amine, while the meta isomer introduces a 120° bend in the substitution vector, altering molecular shape and dipole moment. This positional isomerism can critically impact binding pocket complementarity and intermolecular interactions in both synthetic and biological contexts.

Regioisomer Geometry
Data to verify
para-Substitution: linear projection; meta isomer (CAS 2138027-47-9) introduces bent topology
Positional isomerism affects binding pocket complementarity and reactivity
Qualitative geometry; source review recommended
Structure-Activity Relationship (SAR) Molecular Topology Isomer Differentiation

Physical Form and Handling: Liquid State at Ambient Temperature

4-(1-Ethylcyclopropyl)aniline is supplied as a liquid at room temperature, with storage recommended at ambient temperature (RT) . In contrast, simpler para-substituted anilines such as 4-ethylaniline are also liquids (melting point -5 °C) , while some cyclopropylaniline analogs may exist as solids depending on substitution. The liquid form facilitates accurate volumetric dispensing in automated synthesis platforms and may simplify formulation for certain applications.

Physical State
Data to verify
Liquid at 25 °C; storage at ambient temperature
Liquid form facilitates volumetric dispensing and automated synthesis
Supplier-reported form; verify for lot-specific state
Compound Management Automated Synthesis Compatibility Solubility

High-Value Application Scenarios for 4-(1-Ethylcyclopropyl)aniline Based on Differentiated Properties


Medicinal Chemistry: Scaffold for Optimizing ADMET Properties in Lead Series

Utilize 4-(1-Ethylcyclopropyl)aniline as a core building block to introduce the metabolically resilient and lipophilicity-modulating 1-ethylcyclopropyl motif into lead compounds. This scaffold is particularly valuable when SAR studies indicate that a para-substituted aniline with enhanced steric bulk and conformational constraint is required to improve metabolic stability or target engagement [1]. Its distinct physicochemical profile (MW 161.2, predicted reduced clogP vs. phenyl) makes it suitable for tuning absorption and distribution characteristics in early drug discovery programs [2].

Chemical Biology: Tool Compound for Probing Cyclopropane-Dependent Interactions

Employ 4-(1-Ethylcyclopropyl)aniline as a probe to investigate the impact of cyclopropane-containing substituents on protein-ligand interactions. The para-substituted aniline core serves as a versatile handle for further derivatization (e.g., amide coupling, sulfonamide formation), while the 1-ethylcyclopropyl group provides a unique steric and electronic signature that can differentiate binding modes compared to linear alkyl analogs [1]. This compound is suitable for incorporation into fragment libraries or as a starting material for synthesizing more complex chemical biology tools.

Agrochemical Intermediate: Building Block for Novel Crop Protection Agents

Cyclopropane-containing anilines are valuable intermediates in the synthesis of modern agrochemicals, such as the diamide insecticide cyclaniliprole, which features a 1-(cyclopropyl)ethyl-substituted amide moiety [1]. 4-(1-Ethylcyclopropyl)aniline provides a direct route to incorporate this privileged substructure into novel insecticidal or herbicidal candidates. Its liquid form and compatibility with standard amide bond-forming reactions streamline process development and scale-up efforts.

Material Science: Monomer for Specialty Polymers and Organic Electronics

The para-substituted aniline core of 4-(1-Ethylcyclopropyl)aniline can be polymerized or incorporated into conjugated systems for applications in organic electronics or specialty coatings. The cyclopropane ring introduces ring strain and altered conjugation that may fine-tune the electronic and optical properties of the resulting materials. The liquid state at room temperature facilitates handling and formulation during polymer synthesis [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Cyclopropane steric and electronic profile
ADMET property screening; metabolic stability assays
Chemical Biology Probe Synthesis
Derivatizable para-aniline handle
Binding mode differentiation vs. linear alkyl analogs
Agrochemical Intermediate Development
Cyclopropane building block for amide coupling
Synthetic route reproducibility and scale-up
Specialty Polymer and Organic Electronics
Liquid monomer with ring-strain conjugation
Polymerization efficiency; optoelectronic property screening

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